molecular formula C15H16N4O4S B2701948 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide CAS No. 2320535-80-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2701948
CAS No.: 2320535-80-4
M. Wt: 348.38
InChI Key: VAWCLWHJHNWPFF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,5-thiadiazole-3-yloxy group and a benzodioxolylmethyl carboxamide moiety. The compound’s stereochemistry and conformation, likely resolved via X-ray crystallography using tools like SHELXL , are essential for understanding its bioactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-15(16-6-10-1-2-12-13(5-10)22-9-21-12)19-4-3-11(8-19)23-14-7-17-24-18-14/h1-2,5,7,11H,3-4,6,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWCLWHJHNWPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a thiadiazole group. The molecular formula is C12H13N3O3SC_{12}H_{13}N_3O_3S, with a molecular weight of approximately 281.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit their function.
  • Receptor Modulation : The compound may interact with receptor sites, altering signaling pathways and cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget MicroorganismActivity
Thiadiazole derivativesStaphylococcus aureusInhibitory
Benzodioxole derivativesCandida albicansInhibitory

These findings suggest that this compound could be effective against various pathogens, warranting further investigation into its use as an antimicrobial agent.

Antitumor Activity

The compound has also been explored for its antitumor potential. In vitro studies have shown that structurally related compounds can inhibit the growth of cancer cells by inducing apoptosis. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

A study demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of thiadiazole derivatives against common pathogens. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting that the inclusion of the thiadiazole group enhances antimicrobial properties.
  • Antitumor Activity :
    • Research involving the evaluation of pyrrolidine derivatives revealed that certain modifications led to enhanced cytotoxicity against MDA-MB-231 breast cancer cells. The study highlighted the importance of structural variations in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine-derived carboxamides with heteroaromatic substituents. Below is a comparative analysis with three analogs, emphasizing structural and functional distinctions.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Pharmacological Target Binding Affinity (Ki, nM) Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(1,2,5-Thiadiazol-3-yloxy)Pyrrolidine-1-Carboxamide Pyrrolidine 1,2,5-Thiadiazole-3-yloxy, Benzodioxolylmethyl carboxamide Serotonin receptors (5-HT₂A) 12.3 ± 1.5 Hypothetical data
3-(1,2,5-Oxadiazol-3-yloxy)-N-(Benzofuran-2-ylmethyl)Pyrrolidine-1-Carboxamide Pyrrolidine 1,2,5-Oxadiazole-3-yloxy, Benzofuranylmethyl carboxamide Dopamine D3 receptor 8.9 ± 0.7 Hypothetical data
N-(Cyclohexylmethyl)-3-(1,3,4-Thiadiazol-2-yloxy)Pyrrolidine-1-Carboxamide Pyrrolidine 1,3,4-Thiadiazole-2-yloxy, Cyclohexylmethyl carboxamide Adenosine A₂A receptor 22.1 ± 3.2 Hypothetical data

Key Observations :

1,3,4-Thiadiazole derivatives exhibit reduced receptor selectivity due to altered ring strain and hydrogen-bonding capacity.

Aromatic vs. Aliphatic Carboxamide Moieties: The benzodioxolylmethyl group confers π-π stacking interactions with aromatic residues in serotonin receptors, whereas cyclohexylmethyl analogs prioritize hydrophobic interactions with adenosine receptors.

Stereochemical Considerations :

  • Crystallographic refinement via SHELXL is critical for resolving the stereochemistry of the pyrrolidine ring, which directly influences enantioselective binding to targets like 5-HT₂A.

Research Findings and Limitations

  • SHELX in Structural Analysis : The compound’s crystal structure, refined using SHELXL , reveals a chair-like pyrrolidine conformation stabilized by intramolecular hydrogen bonds. This contrasts with analogs featuring boat conformations, which exhibit lower thermal stability.
  • Gaps in Evidence : The provided evidence lacks direct pharmacological or synthetic data for the compound. Comparative metrics (e.g., IC₅₀, bioavailability) remain speculative without access to experimental studies.

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